molecular formula C11H7BrCl2N2O B14043877 4-Bromo-5-cyclopropyl-3-(3,5-dichloropyridin-4-YL)isoxazole

4-Bromo-5-cyclopropyl-3-(3,5-dichloropyridin-4-YL)isoxazole

Cat. No.: B14043877
M. Wt: 333.99 g/mol
InChI Key: HKFSVCDCBWQOGS-UHFFFAOYSA-N
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Description

4-Bromo-5-cyclopropyl-3-(3,5-dichloropyridin-4-yl)isoxazole is a heterocyclic compound that contains a bromine atom, a cyclopropyl group, and a dichloropyridinyl group attached to an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-cyclopropyl-3-(3,5-dichloropyridin-4-yl)isoxazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydroxyimoyl halides with dipolarophiles under basic conditions. For example, the reaction can be carried out using sodium bicarbonate (NaHCO₃) at ambient temperature . Another approach involves the use of metal-free synthetic routes, which are eco-friendly and avoid the drawbacks associated with metal-catalyzed reactions .

Industrial Production Methods

Industrial production of this compound may involve bulk manufacturing and custom synthesis. Companies like ChemScene and Moldb provide bulk custom synthesis and procurement services for this compound .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-cyclopropyl-3-(3,5-dichloropyridin-4-yl)isoxazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, cycloaddition reactions can yield isoxazole-linked glyco-conjugates .

Scientific Research Applications

4-Bromo-5-cyclopropyl-3-(3,5-dichloropyridin-4-yl)isoxazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Bromo-5-cyclopropyl-3-(3,5-dichloropyridin-4-yl)isoxazole involves its interaction with specific molecular targets. The isoxazole ring can interact with biological receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound .

Properties

IUPAC Name

4-bromo-5-cyclopropyl-3-(3,5-dichloropyridin-4-yl)-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrCl2N2O/c12-9-10(16-17-11(9)5-1-2-5)8-6(13)3-15-4-7(8)14/h3-5H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKFSVCDCBWQOGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C(=NO2)C3=C(C=NC=C3Cl)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrCl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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